Proadrenomedullin is classified under peptide hormones, specifically belonging to the family of adrenomedullin peptides. It is synthesized from the larger precursor molecule proadrenomedullin, which undergoes proteolytic cleavage to yield several biologically active fragments, including proadrenomedullin N-terminal 20 peptide (PAMP) and adrenomedullin itself. The human form of proadrenomedullin (12-20) is particularly noted for its vasodepressor activity and is synthesized in various tissues, including the adrenal glands and vascular endothelial cells .
The synthesis of proadrenomedullin (12-20) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence of amino acids, ensuring high purity and yield. The synthesis starts with a resin-bound amino acid, followed by sequential addition of protected amino acids through coupling reactions. After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the final product.
For research purposes, synthetic human adrenomedullin and its fragments are often obtained from commercial suppliers such as Bachem or Phoenix Pharmaceuticals . These peptides are characterized through techniques like high-performance liquid chromatography and mass spectrometry to confirm their identity and purity.
Proadrenomedullin (12-20) consists of a sequence of amino acids that contribute to its biological activity. The precise structure includes a chain of 9 amino acids: Ala-Pro-Gly-Leu-Thr-Gly-Ser-Ala-Gly, corresponding to positions 12 through 20 in the full-length proadrenomedullin molecule. This fragment retains significant biological activity compared to its full-length counterpart but exhibits approximately one-third less potency in vasodepressor effects .
The molecular weight of proadrenomedullin (12-20) is approximately 1,020 Da, and its chemical formula can be represented as C₄₆H₆₃N₉O₁₃S.
Proadrenomedullin (12-20) participates in various biochemical reactions primarily involving receptor binding and signal transduction pathways. It acts as an agonist for specific receptors associated with vasodilation and angiogenesis. Upon binding to its receptors, it activates intracellular signaling cascades that lead to physiological responses such as smooth muscle relaxation and increased blood flow.
Research has demonstrated that this peptide fragment can inhibit angiotensin II-induced vascular smooth muscle cell proliferation, highlighting its role in modulating vascular responses under pathological conditions .
The mechanism by which proadrenomedullin (12-20) exerts its effects involves interaction with G-protein-coupled receptors. It primarily binds to the calcitonin receptor-like receptor in conjunction with receptor activity modifying proteins. This interaction leads to activation of downstream signaling pathways, including cyclic adenosine monophosphate production and protein kinase A activation, ultimately resulting in vasodilation and inhibition of cell proliferation .
Experimental data indicate that proadrenomedullin (12-20) has a notable effect on endothelial cell functions such as migration and tube formation, essential processes in angiogenesis .
Proadrenomedullin (12-20) is a white to off-white powder at room temperature. It is soluble in water and exhibits stability under appropriate storage conditions, typically at -20°C for long-term preservation.
The stability of proadrenomedullin (12-20) can be influenced by factors such as pH, temperature, and ionic strength of the solution. Its reactivity profile indicates that it may undergo degradation under extreme conditions or prolonged exposure to light. Analytical methods such as mass spectrometry are employed to monitor its integrity during experiments.
Proadrenomedullin (12-20) has significant implications in scientific research, particularly in studies focused on cardiovascular health and disease. Its properties as a vasodilator make it a candidate for investigating treatments for hypertension and heart failure. Additionally, its role in angiogenesis positions it as a potential therapeutic target in cancer treatment strategies aimed at inhibiting tumor growth through vascular modulation .
Research continues to explore the therapeutic potentials of this peptide fragment in various pathological contexts, including ischemic diseases and cancer therapy, where modulation of blood vessel formation could have profound effects on disease progression.
Proadrenomedullin (proADM), encoded by the Adm gene on human chromosome 11, is a 185-amino-acid preprohormone serving as the precursor for two bioactive peptides: adrenomedullin (ADM) and proadrenomedullin N-terminal 20 peptide (PAMP). Proteolytic cleavage of proADM occurs at distinct sites: Arg95-Arg96 liberates PAMP(1–20), while Arg148-Lys149-Arg150 releases ADM(95–146) (Figure 1A) [1] [3]. Further processing of full-length PAMP generates the truncated PAMP(12–20) fragment (sequence: KWNKWALSR-NH₂) through enzymatic removal of N-terminal residues 1–11 [1] [5]. This cleavage is mediated by endopeptidases such as prohormone convertases (PC1/3, PC2) in secretory granules, though the exact enzymes for PAMP(12–20) maturation remain uncharacterized [3].
Table 1: Key Proteolytic Events in ProADM Processing
Precursor | Cleavage Site | Product | Bioactive Form |
---|---|---|---|
proADM | Arg95-Arg96 | PAMP(1–20) | PAMP(12–20) |
proADM | Arg148-Lys149-Arg150 | ADM(95–146) | Amidated ADM |
PAMP(1–20) | Unknown | PAMP(12–20) | Amidated PAMP(12–20) |
C-terminal amidation is the critical post-translational modification (PTM) defining PAMP(12–20) bioactivity. This process requires the precursor glycine residue at position 21 (immediately following PAMP(20)), which serves as an amide donor. The enzyme peptidylglycine α-amidating monooxygenase (PAM) catalyzes the reaction, yielding the amidated C-terminus (-SR-NH₂) essential for receptor binding [1] [5]. Loss of amidation abolishes PAMP(12–20)’s vasodepressor and angiogenic functions [5].
Structural studies confirm PAMP(12–20) adopts a tight α-helical conformation stabilized by hydrophobic interactions between Trp¹⁴, Trp¹⁷, and Leu¹⁸. This architecture facilitates interactions with receptors like MRGPRX2 [1] [4]. Unlike ADM, PAMP(12–20) lacks N-glycosylation sequons (Asn-X-Ser/Thr) and shows no evidence of phosphorylation or acetylation in experimental models [1] [3].
Table 2: Post-Translational Modifications of PAMP(12–20)
Modification Type | Site/Impact | Functional Consequence |
---|---|---|
C-terminal amidation | Arg¹⁹-CONH₂ | Mandatory for receptor binding and bioactivity |
Secondary structure | α-helix (Trp¹⁴/Trp¹⁷/Leu¹⁸) | Stabilizes receptor interaction |
Glycosylation | Absent | N/A |
Phosphorylation | Absent | N/A |
The FRKKWNKWALSR-NH₂ sequence of human PAMP-12 (residues 9–20 of PAMP) exhibits significant evolutionary conservation, particularly in its N-terminal "FRK" motif (residues 9–11). This motif is critical for ACKR3 receptor binding, as truncation to PAMP(12–20) (KWNKWALSR-NH₂) reduces ACKR3 affinity by >10-fold [1]. Cross-species comparisons reveal:
Paralog analysis in Saccharomyces cerevisiae after whole-genome duplication reveals that PTM sites in peptide hormones like PAMP(12–20) reside in highly conserved regions despite paralog divergence. Algorithms (Shannon Entropy, Jensen-Shannon Divergence) show PAMP(12–20)’s C-terminal amidation site (Arg¹⁹) has conservation scores >90% across 1,012 yeast isolates, indicating strong selective pressure [2]. This conservation mirrors functional constraints for receptor docking (ACKR3, MRGPRX2) and proteolytic stability [1] [2].
Table 3: Evolutionary Conservation of PAMP(12–20) Domains
Domain | Sequence | Conservation Level | Functional Role |
---|---|---|---|
N-terminal motif | FRK (PAMP-12) | High (>90% in mammals) | ACKR3 binding |
Core sequence | KWNKWALSR | Moderate-High | MRGPRX2 activation |
C-terminus | -NH₂ | Absolute | Bioactivity maintenance |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0